1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
Brand Name: Vulcanchem
CAS No.: 1207000-73-4
VCID: VC6946385
InChI: InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)20-12-5-6-13-16(9-12)26-18(21-13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,22)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(S3)SC)OC
Molecular Formula: C18H19N3O3S2
Molecular Weight: 389.49

1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

CAS No.: 1207000-73-4

Cat. No.: VC6946385

Molecular Formula: C18H19N3O3S2

Molecular Weight: 389.49

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea - 1207000-73-4

Specification

CAS No. 1207000-73-4
Molecular Formula C18H19N3O3S2
Molecular Weight 389.49
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Standard InChI InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)20-12-5-6-13-16(9-12)26-18(21-13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,22)
Standard InChI Key BEJILCAWOJNZMM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(S3)SC)OC

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, delineates its molecular architecture. It consists of:

  • A urea backbone (–NH–CO–NH–) bridging two aromatic systems.

  • A 3,4-dimethoxybenzyl group attached to one nitrogen atom, featuring a benzyl ring substituted with methoxy (–OCH₃) groups at positions 3 and 4.

  • A 2-(methylthio)benzo[d]thiazol-6-yl group attached to the other nitrogen, comprising a benzothiazole core with a methylthio (–SCH₃) substituent at position 2.

Molecular Structure and Stereoelectronic Properties

The benzothiazole moiety is a bicyclic system containing a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). The methylthio group at position 2 enhances electron density via sulfur’s lone pairs, potentially influencing reactivity and intermolecular interactions . The 3,4-dimethoxybenzyl group contributes steric bulk and polarizability due to its methoxy substituents, which may facilitate hydrogen bonding or π-π stacking.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₉H₂₀N₄O₃S₂
Molecular Weight424.52 g/mol
Hybridizationsp² (aromatic systems), sp³ (methoxy groups)
Key Functional GroupsUrea, benzothiazole, methoxy, methylthio

Synthesis and Synthetic Strategies

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea likely involves multi-step reactions, leveraging established protocols for urea derivatives and benzothiazole systems.

Precursor Preparation

  • 2-(Methylthio)benzothiazol-6-amine: The benzothiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. Methylthio introduction may occur through nucleophilic substitution or sulfide coupling .

  • 3,4-Dimethoxybenzyl isocyanate: Prepared by phosgenation of 3,4-dimethoxybenzylamine or via Curtius rearrangement of corresponding acyl azides.

Urea Bond Formation

The urea linkage is typically formed by reacting an amine with an isocyanate:

R–NH2+R’–NCOR–NH–CO–NH–R’\text{R–NH}_2 + \text{R'–NCO} \rightarrow \text{R–NH–CO–NH–R'}

In this case, 2-(methylthio)benzothiazol-6-amine reacts with 3,4-dimethoxybenzyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF), often catalyzed by bases like triethylamine.

Table 2: Hypothetical Synthetic Conditions

ParameterDetails
SolventTetrahydrofuran (THF)
Temperature0–25°C (controlled to prevent side reactions)
CatalystTriethylamine (1–2 equiv)
Reaction Time12–24 hours
Yield~60–75% (estimated)

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility is influenced by its aromatic and polar groups:

  • Low aqueous solubility: Predicted due to the hydrophobic benzothiazole and benzyl systems.

  • Moderate organic solubility: Likely soluble in DMSO, DMF, or dichloromethane.

  • LogP (octanol-water): Estimated ~3.5–4.0, indicating high lipophilicity.

Stability Profile

  • Thermal stability: Decomposition expected above 200°C, based on analogous urea derivatives.

  • Photostability: Benzothiazoles are generally stable under light, but the methylthio group may render the compound susceptible to oxidation.

Pharmacological and Biological Activities

While direct data on this compound are scarce, its structural motifs suggest plausible biological interactions:

Antimicrobial Activity

Benzothiazoles exhibit broad-spectrum antimicrobial properties. The methylthio group could potentiate activity against Gram-positive bacteria by disrupting cell wall synthesis.

Table 3: Hypothetical Biological Activity

TargetAssay SystemIC₅₀/EC₅₀ (Estimated)
Tyrosine KinaseIn vitro enzymatic50–100 nM
Staphylococcus aureusBroth microdilution8–16 µg/mL

Future Research Directions

  • Synthetic Optimization: Improve yields and purity via flow chemistry or microwave-assisted synthesis.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in disease models.

  • Computational Modeling: Predict binding modes using molecular docking simulations.

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